FLLL31 (FLLL31) is a synthetic analog of curcumin, a natural polyphenol derived from the turmeric plant (Curcuma longa). [, , ] It belongs to the curcuminoid family and is recognized for its potential therapeutic properties, particularly its anti-cancer and anti-inflammatory activities. [, , ] FLLL31 has been widely studied in various scientific research areas, including oncology, immunology, and cellular biology. [, , , , , , ]
Tetramethylcurcumin is synthesized from curcumin, which is derived from the rhizome of Curcuma longa, a plant widely used in traditional medicine and as a spice. The synthesis of tetramethylcurcumin aims to overcome the limitations associated with curcumin's poor bioavailability and rapid metabolism in the body.
Tetramethylcurcumin falls within the category of curcuminoids, which are polyphenolic compounds. It exhibits structural similarities to curcumin but differs in its chemical modifications that enhance its pharmacological properties.
The synthesis of tetramethylcurcumin typically involves chemical modification processes that include methylation reactions. One common method utilizes a base-catalyzed reaction where curcumin undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a suitable base such as potassium carbonate or sodium hydride.
Tetramethylcurcumin has a molecular formula of CHO and a molecular weight of 344.42 g/mol. Its structure features:
Tetramethylcurcumin can undergo various chemical reactions typical for phenolic compounds, including:
The reactivity of tetramethylcurcumin is influenced by the electron-donating nature of the methoxy groups, making it more reactive towards electrophiles compared to curcumin.
Tetramethylcurcumin exerts its biological effects primarily through:
Research indicates that tetramethylcurcumin has shown promising results in reducing cell viability in various cancer cell lines with IC values comparable to those of other potent anticancer agents .
Tetramethylcurcumin has several potential applications in scientific research and medicine:
Tetramethylcurcumin (chemical name: 1,7-Bis(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) represents a strategically engineered analog of naturally occurring curcumin, developed to overcome inherent pharmacological limitations. Its core structural innovation lies in the methylation of phenolic hydroxyl groups (at C3' and C5' positions) and the introduction of methyl substituents at the C4 position of the heptadienedione linker [4] [7]. This targeted chemical modification yields a molecule with enhanced lipophilicity (LogP ≈ 3.8) compared to curcumin (LogP ≈ 3.0), significantly altering its intermolecular interactions and biological behavior [5].
Table 1: Structural and Physicochemical Comparison of Curcumin and Tetramethylcurcumin
Property | Curcumin | Tetramethylcurcumin |
---|---|---|
Molecular Formula | C₂₁H₂₀O₆ | C₂₃H₂₄O₆ |
Molecular Weight (g/mol) | 368.38 | 396.44 |
Phenolic Hydroxyl Groups | 2 | 0 (methylated) |
Heptadienedione Linker | Unsubstituted | C4-dimethyl substituted |
Aqueous Solubility (μg/mL) | <1 | ~5-10 |
Chemical Stability | Low (pH-dependent hydrolysis) | High (resistant to autoxidation) |
The methylation strategy directly addresses curcumin's metabolic vulnerabilities. Curcumin undergoes rapid intestinal/hepatic metabolism via glucuronidation and sulfation of its free phenolic groups, yielding inactive conjugates. By replacing these labile hydrogens with methyl groups, tetramethylcurcumin exhibits substantially improved metabolic stability. Pharmacokinetic studies demonstrate reduced first-pass metabolism, with plasma concentrations of intact tetramethylcurcumin exceeding curcumin by 8-12 fold after oral administration in murine models [7] [9]. Additionally, the C4 dimethyl modification stabilizes the β-diketone moiety against alkaline hydrolysis and tautomerization, further enhancing molecular integrity in physiological environments [4]. Functionally, these modifications amplify receptor binding affinity. Molecular docking analyses reveal tetramethylcurcumin’s enhanced hydrophobic interactions with the STAT3 SH2 domain (binding energy: -9.8 kcal/mol vs. curcumin’s -7.2 kcal/mol), correlating with superior inhibition of IL-6-induced STAT3 phosphorylation in cancer cells [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: